molecular formula C12H14ClN3 B1480667 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole CAS No. 1850954-21-0

4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole

Cat. No. B1480667
CAS RN: 1850954-21-0
M. Wt: 235.71 g/mol
InChI Key: SLAXFWPNWIXONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole (CM-PPT) is a heterocyclic compound that has a wide range of applications in the field of scientific research. It has been used as a reagent in various synthesis procedures and as a biological probe in studies of enzymatic mechanisms. CM-PPT is also known for its ability to act as a ligand in metal-catalyzed reactions and its potential to act as a drug-like molecule.

Scientific Research Applications

Synthesis and Characterization

"4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole" and its derivatives are pivotal in the synthesis of biologically active compounds and materials with specific physical properties. A study on the experimental and theoretical analysis of intermolecular interactions in 1,2,4-triazole derivatives highlights their significance in developing compounds with potential biological activities. These interactions are crucial for understanding the properties of triazole-based compounds and optimizing their synthesis for various applications (Shukla et al., 2014).

Material Development

Triazole derivatives, including those related to "4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole," have been explored for their potential in creating new materials. For instance, their application in synthesizing energetic salts demonstrates their versatility in material science. These compounds exhibit good thermal stability and relatively high density, making them suitable for various applications in material development (Wang et al., 2007).

Therapeutic Applications

The pharmaceutical potential of triazole derivatives is a promising area of research. Their role in synthesizing novel compounds with antibacterial, antifungal, and anti-inflammatory activities underscores the therapeutic applications of these chemicals. For example, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have shown high antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential in developing new treatments (El-Reedy & Soliman, 2020).

properties

IUPAC Name

4-(chloromethyl)-1-(2-phenylpropyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-10(11-5-3-2-4-6-11)8-16-9-12(7-13)14-15-16/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAXFWPNWIXONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole

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